Guanosine, 2'-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)-
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Overview
Description
Guanosine, 2’-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)- is a modified nucleoside derivative of guanosine Nucleosides are fundamental components of nucleic acids, which are essential for various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine, 2’-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)- typically involves the modification of the guanosine molecule. The process may include:
Protection of Hydroxyl Groups: Protecting the hydroxyl groups of guanosine to prevent unwanted reactions.
Introduction of the 2’-O-(2-methoxyethyl) Group: Using reagents such as 2-methoxyethyl chloride in the presence of a base to introduce the 2’-O-(2-methoxyethyl) group.
N-Acylation: Acylating the amino group with 2-methyl-1-oxopropyl chloride under suitable conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Guanosine, 2’-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the 2’-O-(2-methoxyethyl) group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Nucleophiles like thiols or amines, basic conditions.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the replacement of the 2’-O-(2-methoxyethyl) group with other functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, modified nucleosides like Guanosine, 2’-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)- are used to study nucleic acid interactions and functions. They can be incorporated into oligonucleotides for research purposes.
Medicine
In medicine, this compound may have potential applications in antiviral and anticancer therapies. Modified nucleosides are often explored for their ability to interfere with viral replication or cancer cell proliferation.
Industry
In the industrial sector, this compound can be used in the production of nucleic acid-based products, such as diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of Guanosine, 2’-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)- involves its incorporation into nucleic acids. This incorporation can disrupt normal nucleic acid functions, leading to various biological effects. The molecular targets may include enzymes involved in nucleic acid synthesis and repair.
Comparison with Similar Compounds
Similar Compounds
Guanosine: The parent compound, which lacks the 2’-O-(2-methoxyethyl) and N-(2-methyl-1-oxopropyl) modifications.
2’-O-Methylguanosine: A similar compound with a methyl group instead of the 2-methoxyethyl group.
N-Acylated Guanosine Derivatives: Compounds with different acyl groups attached to the amino group.
Uniqueness
Guanosine, 2’-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)- is unique due to its specific modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, binding affinity, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H25N5O7 |
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Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide |
InChI |
InChI=1S/C17H25N5O7/c1-8(2)14(25)20-17-19-13-10(15(26)21-17)18-7-22(13)16-12(28-5-4-27-3)11(24)9(6-23)29-16/h7-12,16,23-24H,4-6H2,1-3H3,(H,20,21,25,26)/t9-,10?,11-,12-,16-/m1/s1 |
InChI Key |
LVHQRCMJGFGEFA-MFFDTGCVSA-N |
Isomeric SMILES |
CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OCCOC |
Canonical SMILES |
CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OCCOC |
Origin of Product |
United States |
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